1-[(1Z)-2-bromoethenyl]-4-chlorobenzene
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Overview
Description
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene is an organic compound with the molecular formula C₈H₆BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-chlorostyrene derivatives.
Oxidation: Epoxides or other oxidized products.
Reduction: Ethyl derivatives of the original compound.
Scientific Research Applications
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene involves its interaction with molecular targets through its reactive bromoethenyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack, radical formation, and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-chlorostyrene: A precursor in the synthesis of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene.
1-bromo-4-chlorobenzene: A related compound with similar substitution patterns on the benzene ring.
1-[(1E)-2-bromoethenyl]-4-chlorobenzene: The E-isomer of the compound with different geometric configuration.
Uniqueness
This compound is unique due to its specific geometric configuration (Z-isomer) and the presence of both bromoethenyl and chlorine substituents on the benzene ring.
Properties
Molecular Formula |
C8H6BrCl |
---|---|
Molecular Weight |
217.49 g/mol |
IUPAC Name |
1-[(Z)-2-bromoethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5- |
InChI Key |
ZTBMGKTZOOAZBH-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Cl |
Origin of Product |
United States |
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